4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride
Overview
Description
4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a piperazine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 4,6-dichloropyrimidine with piperazine. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atom at the 6-position by the piperazine ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, N-oxides, and secondary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antiviral, anticancer, and neuroprotective compounds
Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a building block for the development of chemical probes and bioactive molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A similar compound with a pyrimidine ring substituted at the 2-position by a piperazine ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine: A derivative with a phenyl group at the 4-position of the piperazine ring.
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: A compound with a pyrrolidine ring at the 6-position instead of a piperazine ring.
Uniqueness
4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorine atom and the piperazine ring allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and related fields .
Biological Activity
4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 235.11 g/mol, has been studied for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for elucidating the biological effects of this compound. Research indicates that modifications to the pyrimidine ring and piperazine substituents can significantly influence the compound's efficacy against various biological targets.
Key Findings from SAR Studies
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as NAPE-PLD, which is involved in lipid metabolism. Variations in substituents have been linked to changes in inhibitory potency, with certain configurations yielding nanomolar IC50 values .
- Anticancer Properties : In vitro studies have demonstrated that derivatives of this compound exhibit moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutics .
- Neuropharmacological Effects : The compound has been explored for its potential as an A2A adenosine receptor antagonist, which may offer therapeutic benefits in neurodegenerative diseases such as Parkinson's and Alzheimer's .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that this compound can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It enhances apoptosis in cancer cells by activating caspases and inhibiting PARP1 activity, leading to increased DNA damage response .
Compound | IC50 (µM) | Target |
---|---|---|
4-Chloro-6-(piperazin-1-yl)pyrimidine | 18 | PARP1 |
Olaparib | 57.3 | PARP1 |
2. Neurological Effects
The compound has shown promise in modulating neurotransmitter systems:
- Anticonvulsant Activity : Certain derivatives have exhibited significant anticonvulsant properties in preclinical models, suggesting potential applications in epilepsy treatment .
3. Anti-inflammatory Properties
Some studies have reported anti-inflammatory effects linked to COX inhibition:
- In Vitro Studies : Compounds derived from this structure demonstrated COX-2 inhibition with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various piperazine derivatives, this compound was found to significantly reduce cell viability in breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .
Case Study 2: Neurological Applications
A study investigating the neuroprotective effects of A2A receptor antagonists included this compound as a candidate. It was shown to improve cognitive function in animal models of Alzheimer’s disease by enhancing dopaminergic signaling .
Properties
IUPAC Name |
4-chloro-6-piperazin-1-ylpyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULCCSIJQBLRSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595671 | |
Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203519-89-5 | |
Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.